molecular formula C14H10BrCl2NO B13911876 3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide

3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide

Cat. No.: B13911876
M. Wt: 359.0 g/mol
InChI Key: MSOXDFBZMKMBLZ-UHFFFAOYSA-N
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Description

3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide is an organic compound with the molecular formula C14H10BrCl2NO. This compound is characterized by the presence of a bromine atom, two chlorine atoms, and a benzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3,4-dichlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of benzamide oxides.

    Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3,5-dichlorophenyl)benzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H10BrCl2NO

Molecular Weight

359.0 g/mol

IUPAC Name

3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide

InChI

InChI=1S/C14H10BrCl2NO/c15-11-3-1-2-10(7-11)14(19)18-8-9-4-5-12(16)13(17)6-9/h1-7H,8H2,(H,18,19)

InChI Key

MSOXDFBZMKMBLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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